molecular formula C42H54O24 B14748411 Jasamplexoside A

Jasamplexoside A

Katalognummer: B14748411
Molekulargewicht: 942.9 g/mol
InChI-Schlüssel: KWDIYLNMBHQVAM-PKDKHEEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Jasamplexoside A is a natural product that belongs to the class of secoiridoid glucosides. It is extracted from the leaves and stems of certain plants and has been traditionally used in medicine for treating conditions such as diarrhea, dysentery, and bellyache. The compound has a complex molecular structure with the molecular formula C42H54O24 and a molecular weight of 942.87 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Jasamplexoside A typically involves the extraction of the compound from plant materials. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Jasamplexoside A undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions are not well-documented. common reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Jasamplexoside A has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of secoiridoid glucosides and their chemical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

The mechanism of action of Jasamplexoside A involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is known that the compound can influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Jasamplexoside A is similar to other secoiridoid glucosides, such as:

    Oleuropein: Found in olive leaves, known for its antioxidant and anti-inflammatory properties.

    Swertiamarin: Found in the plant Swertia chirayita, used for its hepatoprotective and anti-diabetic effects.

    Gentiopicroside: Found in Gentiana species, known for its anti-inflammatory and analgesic properties.

Uniqueness

What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. While other secoiridoid glucosides share some common properties, this compound has distinct therapeutic potential, particularly in the treatment of gastrointestinal disorders .

Eigenschaften

Molekularformel

C42H54O24

Molekulargewicht

942.9 g/mol

IUPAC-Name

methyl (5Z)-5-(2-hydroxyethylidene)-4-[2-[(2Z)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C42H54O24/c1-57-37(55)25-17-61-39(65-41-35(53)33(51)31(49)27(15-44)63-41)21(7-10-43)23(25)13-30(48)60-12-9-22-24(14-29(47)59-11-8-19-3-5-20(46)6-4-19)26(38(56)58-2)18-62-40(22)66-42-36(54)34(52)32(50)28(16-45)64-42/h3-7,9,17-18,23-24,27-28,31-36,39-46,49-54H,8,10-16H2,1-2H3/b21-7-,22-9-

InChI-Schlüssel

KWDIYLNMBHQVAM-PKDKHEEESA-N

Isomerische SMILES

COC(=O)C1=COC(/C(=C\CO)/C1CC(=O)OC/C=C\2/C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Kanonische SMILES

COC(=O)C1=COC(C(=CCO)C1CC(=O)OCC=C2C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.